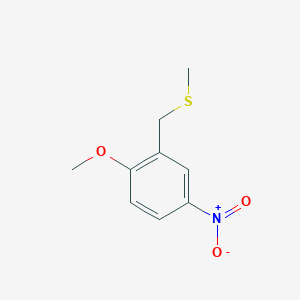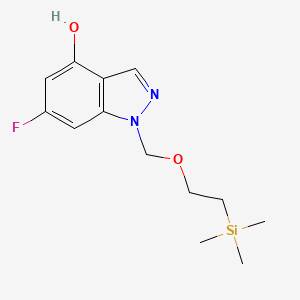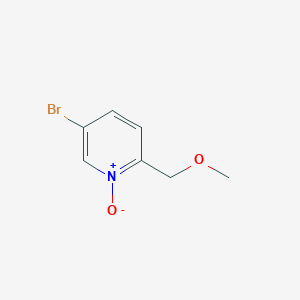
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene
Overview
Description
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene is an organic compound with the molecular formula C8H9NO3S It is characterized by the presence of a methoxy group, a methylsulfanylmethyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene typically involves the following steps:
Thioether Formation: The methylsulfanylmethyl group is introduced via a thioetherification reaction, where a suitable thiol (e.g., methylthiol) reacts with a halomethyl derivative of the nitrobenzene compound.
Methoxylation: The methoxy group is introduced through a methoxylation reaction, typically involving the reaction of a suitable methoxy precursor with the nitrobenzene derivative.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to ensure high yield and selectivity. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and residence time, to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy and methylsulfanylmethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate reaction conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy and methylsulfanylmethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparison with Similar Compounds
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene can be compared with similar compounds such as:
1-Methoxy-4-nitrobenzene: Lacks the methylsulfanylmethyl group, leading to different chemical properties and reactivity.
2-Methylsulfanylmethyl-4-nitrobenzene: Lacks the methoxy group, resulting in different interactions and applications.
4-Nitroanisole:
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
1-methoxy-2-(methylsulfanylmethyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO3S/c1-13-9-4-3-8(10(11)12)5-7(9)6-14-2/h3-5H,6H2,1-2H3 |
InChI Key |
AQDOAANXLPLOIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-1-phenyl-1H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B8315537.png)


![1-[trans-4-(4-Aminomethyl-cyclohexanecarbonyl)-piperazin-1-yl]-2-methyl-propan-1-one](/img/structure/B8315578.png)

![Furo[3,2-c]pyridine-2-carbonyl chloride](/img/structure/B8315587.png)








